molecular formula C23H24N4O5 B077793 Z-His-Phe-OH CAS No. 13053-69-5

Z-His-Phe-OH

Cat. No.: B077793
CAS No.: 13053-69-5
M. Wt: 436.5 g/mol
InChI Key: KHUKLOTWIPDCJZ-PMACEKPBSA-N
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Description

Z-His-Phe-OH: , also known as N-[(phenylmethoxy)carbonyl]-L-histidyl-L-phenylalanine, is a dipeptide composed of histidine and phenylalanine. This compound is often used in biochemical research, particularly in the study of protein structure and function. Its molecular formula is C23H24N4O5, and it has a molecular weight of 436.46 g/mol .

Scientific Research Applications

Z-His-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of peptide synthesis and structure.

    Biology: Helps in understanding protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Safety and Hazards

The safety data sheet of a similar compound, “Z-Phe-OH”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Peptides like “Z-His-Phe-OH” have potential applications in nanomedicine. The self-assembly of short peptides into nanostructures and hydrogels has been explored for drug delivery, biomaterials, and new therapeutic paradigms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-Phe-OH typically involves the protection of the amino groups of histidine and phenylalanine, followed by coupling these protected amino acids. One common method includes:

    Protection of Histidine: The amino group of histidine is protected using a carbobenzoxy (Cbz) group.

    Protection of Phenylalanine: Similarly, the amino group of phenylalanine is protected.

    Coupling Reaction: The protected histidine and phenylalanine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of protected histidine and phenylalanine are synthesized.

    Automated Coupling: Automated peptide synthesizers are often used to couple the amino acids efficiently.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Z-His-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Z-His-OH: A simpler compound with only histidine.

    Z-Phe-OH: Contains only phenylalanine.

    Z-His-Phe-Phe-OEt: A tripeptide with an additional phenylalanine residue and an ethyl ester group.

Uniqueness

Z-His-Phe-OH is unique due to its combination of histidine and phenylalanine, which allows it to participate in both metal coordination and hydrophobic interactions. This dual functionality makes it particularly useful in studying complex biochemical processes.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKLOTWIPDCJZ-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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